molecular formula C12H10O2S B14154583 (3-Methoxyphenyl)(thiophen-2-yl)methanone CAS No. 39880-81-4

(3-Methoxyphenyl)(thiophen-2-yl)methanone

Cat. No.: B14154583
CAS No.: 39880-81-4
M. Wt: 218.27 g/mol
InChI Key: PQZSHFPAVJVGKE-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(thiophen-2-yl)methanone is an organic compound that features a methoxyphenyl group and a thiophene ring connected via a methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(thiophen-2-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(3-Methoxyphenyl)(thiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(thiophen-2-yl)methanone
  • (4-Chlorophenyl)(thiophen-2-yl)methanone
  • (4-Bromophenyl)(thiophen-2-yl)methanone

Uniqueness

(3-Methoxyphenyl)(thiophen-2-yl)methanone is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .

Properties

CAS No.

39880-81-4

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

(3-methoxyphenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C12H10O2S/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8H,1H3

InChI Key

PQZSHFPAVJVGKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CS2

Origin of Product

United States

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